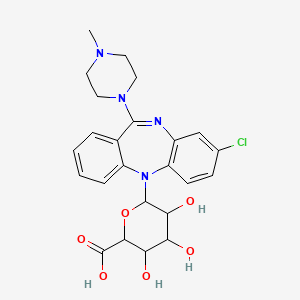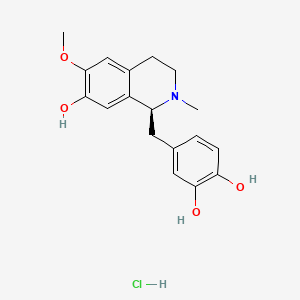
Felbamate Ethyl Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felbamate Ethyl Impurity is an impurity of Felbamate . Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site . The molecular formula of Felbamate Ethyl Impurity is C13H18N2O4 .
Synthesis Analysis
Felbamate is typically synthesized from commercially available diethyl phenyl malonate in two steps . Diethyl phenyl malonate is converted into the corresponding diol as a key intermediate using several reagents, among which sodium borohydride is preferred . Subsequent transformation into the corresponding carbamate can be carried out using phosgene, chloroformate, cyanate derivatives, and urethane exchange method .
Chemical Reactions Analysis
Felbamate is prone to hydrolysis in the presence of alkali . It was found to be stable under other stress conditions, viz., acidic, neutral, thermal, photolytic, and oxidative . The structures of the impurities were characterized by LC–MS/MS .
Aplicaciones Científicas De Investigación
Antiseizure Medication
Felbamate is an anticonvulsant drug used in the treatment of epilepsy . It is the newest antiseizure medication (ASM) approved by the FDA in 2019 to reduce uncontrolled partial-onset seizures in adult patients . It is known to inhibit voltage-gated sodium channels and positively modulates the aminobutyric acid (GABA) ion channel .
Pharmacokinetic Studies
Felbamate Ethyl Impurity can be used in pharmacokinetic studies. For instance, a study developed and validated an analytical method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) to evaluate the dosage of Felbamate in plasma samples . This methodology was applied in a preliminary clinical application by evaluating the pharmacokinetic parameters of Felbamate in two non-adult patients .
Synthesis and Characterization of Dimer Impurity
The dimer impurity of Felbamate substance was synthesized and characterized . The structure of the Felbamate dimer was verified by synthesis, comparison of the spectra, and chromatographic (HPLC) retention data .
Determining Impurities in Drug Substances
A simple and effective HPLC method was developed and validated for determining impurities in ELO film-coated tablets and drug substances . All the impurities were separated using a reverse phase (RP)-HPLC system equipped with a Zorbax SB-Phenyl 150 mm × 4.6 mm, 3.5 µm, column with UV detection at 230 nm and a flow rate of 1.2 mL/min .
Mecanismo De Acción
Target of Action
Felbamate primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system. GABA A receptors are inhibitory, while NMDA receptors are excitatory .
Mode of Action
Felbamate acts as a positive modulator of GABA A receptors and a blocker of NMDA receptors . By enhancing the inhibitory effects of GABA A receptors and blocking the excitatory effects of NMDA receptors, felbamate can suppress seizure activity . The exact mechanism by which felbamate exerts its anticonvulsant activity is still unknown .
Biochemical Pathways
Felbamate’s action on GABA A and NMDA receptors affects several biochemical pathways. It increases the seizure threshold and decreases seizure spread . The modulation of these receptors controls neuronal excitability and membrane stabilization .
Pharmacokinetics
Felbamate is rapidly absorbed after oral ingestion, with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Felbamate is metabolized in the liver by cytochrome P-450, followed by glucuronidation . Approximately half of the absorbed felbamate is excreted in the urine .
Result of Action
The primary result of felbamate’s action is the suppression of seizure activity. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .
Action Environment
The action of felbamate can be influenced by various environmental factors. For instance, the presence of other antiepileptic drugs can affect the pharmacokinetics of felbamate . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Felbamate Ethyl Impurity involves the reaction of Felbamate with ethyl chloroformate in the presence of a base to form the desired impurity.", "Starting Materials": [ "Felbamate", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add Felbamate to a reaction vessel", "Add ethyl chloroformate to the reaction vessel", "Add base to the reaction vessel", "Stir the reaction mixture at room temperature for a specified time", "Quench the reaction with an appropriate reagent", "Extract the impurity from the reaction mixture using a suitable solvent", "Purify the impurity using standard techniques such as column chromatography or recrystallization" ] } | |
Número CAS |
53054-24-3 |
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.30 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Ethylfelbamate; 2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



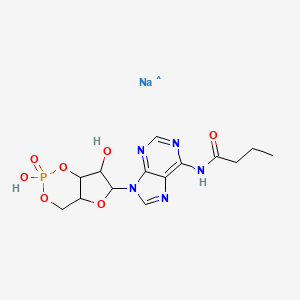
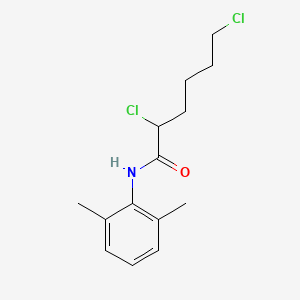

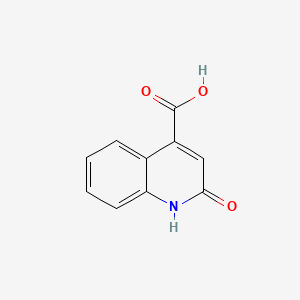
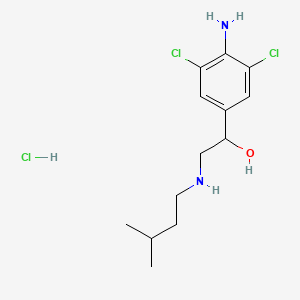



![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
